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Compound of Interest

Compound Name: 2-Chloromethyl-4,6-dinitrophenol
CAS No.: 2534-09-0
Cat. No.: B13742456
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Technical Monograph: 2-Chloromethyl-4,6-
dinitrophenol

Dual-Functionality: Protonophore & Electrophilic Alkylator

Executive Summary

2-Chloromethyl-4,6-dinitrophenol (CAS: 2534-09-0) represents a unique intersection of two
toxicological classes: mitochondrial uncouplers and alkylating agents. Unlike standard 2,4-
Dinitrophenol (DNP), which acts solely as a protonophore, this compound possesses a reactive
benzylic chloride moiety (

). This structural addition confers electrophilic reactivity, allowing the molecule to form covalent
adducts with nucleophilic biological targets (e.g., cysteine thiols, DNA bases) while retaining
the thermodynamic uncoupling capacity of the dinitrophenol core.

This guide analyzes the compound’s physicochemical behavior, providing researchers with the
necessary data to utilize it as a chemical probe or intermediate while strictly managing its high

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b13742456#bc-rfq
https://www.benchchem.com/product/b13742456/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloromethyl-4-6-dinitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13742456?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

toxicity profile.

Chemical Identity & Structural Basis[1][2][3][4][5]

The molecule consists of a phenol ring substituted with two nitro groups (positions 4 and 6) and
a chloromethyl group (position 2).[1]

Parameter Data
Chemical Name 2-(Chloromethyl)-4,6-dinitrophenol
CAS Registry Number 2534-09-0

Molecular Formula

Molecular Weight 232.58 g/mol
SMILES Oclc(CCl)ce(cc1=0)=0

Yellow crystalline solid (characteristic of
Appearance _

nitrophenols)

Soluble in organic solvents (DMSO, Acetone,
Solubility Ethanol); sparingly soluble in water (pH

dependent).

Structural Visualization

The following diagram illustrates the two distinct "warheads" on the molecule: the acidic
hydroxyl group responsible for proton shuttling and the electrophilic carbon responsible for
alkylation.

Phenolic Hydroxyl (-OH)
(Acidic Site)

2-Chloromethyl-4,6-dinitrophenol

Covalent Adduct Formation
(SN2 Reaction)

Chloromethyl Group (-CH2CI)
(Electrophilic Site)
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Caption: Structural dissection of 2-Chloromethyl-4,6-dinitrophenol showing the functional
independence of its uncoupling and alkylating domains.

Physicochemical Properties[1][7][8][9][10]
Acidity (pKa)

The pKa is the critical determinant of this compound's biological activity.

o Reference Point: 2,4-Dinitrophenol (DNP) has a pKa of ~4.1. 4,6-Dinitro-o-cresol (DNOC),
which has a methyl group, has a pKa of ~4.4.

» Effect of Chlorination: The substitution of a hydrogen atom on the methyl group of DNOC
with a chlorine atom exerts a strong inductive electron-withdrawing effect (-I).

e Result: This stabilizes the phenolate anion more effectively than the methyl group alone.
Consequently, 2-Chloromethyl-4,6-dinitrophenol is predicted to be more acidic than
DNOC, with an estimated pKa in the range of 3.6 — 4.0.

Lipophilicity (LogP)
e Estimated LogP: ~2.1 -2.5

o Implication: The compound is sufficiently lipophilic to cross mitochondrial inner membranes.
However, the chloromethyl group adds bulk and polarizability compared to a simple methyl
group, potentially altering membrane residence time.

Reactivity: The Benzyl Chloride Moiety

Unlike standard DNP, this molecule is chemically unstable in nucleophilic environments.
e Hydrolysis: In aqueous buffers at pH > 7, the

group is susceptible to hydrolysis, converting the molecule to 2-hydroxymethyl-4,6-
dinitrophenol.
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» Nucleophilic Attack: It reacts rapidly with thiols (Glutathione, Cysteine). This effectively
"traps” the uncoupler inside the cell or depletes cellular antioxidant reserves.

Biological Mechanism of Action

This compound acts as a "Suicide Uncoupler." It enters the mitochondria as a protonophore but
can covalently bind to proteins, potentially inhibiting the very respiratory complexes it attempts
to uncouple or causing off-target toxicity.
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Caption: Dual pathway showing the futile proton cycle (uncoupling) and the irreversible
alkylation of matrix nucleophiles.

Experimental Protocols
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Spectrophotometric pKa Determination

Due to the strong UV-Vis absorbance of the nitrophenol chromophore, pKa should be
determined spectrophotometrically rather than potentiometrically to minimize compound usage
and exposure.

Materials:
o Stock solution: 10 mM 2-Chloromethyl-4,6-dinitrophenol in Acetonitrile.
» Buffers: Citrate-Phosphate series (pH 2.0 to 7.0).
Protocol:
e Preparation: Prepare 10 uM working solutions in buffers ranging from pH 2.0 to 7.0.
e Scan: Record UV-Vis spectra (250-500 nm).
e Observation:
o Acidic Species (

): Likely ~300-320 nm (colorless/pale yellow).

o Basic Species (
): Likely ~360-400 nm (intense yellow).
e Calculation: Plot Absorbance at

vs. pH. The inflection point of the sigmoidal curve is the pKa.

o Note: Perform rapidly to avoid hydrolysis of the chloromethyl group at higher pH.

Handling & Safety (Crucial)

This compound is a potent skin sensitizer and metabolic poison.

» Engineering Controls: All weighing and solvation must occur inside a certified chemical fume
hood.
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o PPE: Double nitrile gloves (chlorinated solvents penetrate latex), lab coat, and safety
goggles.

o Deactivation: Spills should be treated with 10% alcoholic KOH to hydrolyze the chloride and
neutralize the phenol, followed by dilution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dinitrobenzoyl-chloride
https://www.benchchem.com/product/b13742456?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/b020466
https://www.benchchem.com/product/b13742456/docs#physicochemical-properties-of-2-chloromethyl-4-6-dinitrophenol
https://www.benchchem.com/product/b13742456/docs#physicochemical-properties-of-2-chloromethyl-4-6-dinitrophenol
https://www.benchchem.com/product/b13742456/docs#physicochemical-properties-of-2-chloromethyl-4-6-dinitrophenol
https://www.benchchem.com/product/b13742456/docs#physicochemical-properties-of-2-chloromethyl-4-6-dinitrophenol
https://www.benchchem.com/product/b13742456?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13742456?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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